Methyl 5-fluoro-3-methylpicolinate

Catalog No.
S908260
CAS No.
1346148-32-0
M.F
C8H8FNO2
M. Wt
169.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-fluoro-3-methylpicolinate

CAS Number

1346148-32-0

Product Name

Methyl 5-fluoro-3-methylpicolinate

IUPAC Name

methyl 5-fluoro-3-methylpyridine-2-carboxylate

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

InChI

InChI=1S/C8H8FNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3

InChI Key

ZRDCOINTFRYCQF-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1C(=O)OC)F

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC)F

Methyl 5-fluoro-3-methylpicolinate is a chemical compound with the molecular formula C8H8FNO2C_8H_8FNO_2 and a molecular weight of approximately 169.15 g/mol. It features a pyridine ring substituted with a methyl group and a fluorine atom, making it part of the picolinate family. This compound is notable for its unique electronic properties due to the presence of the fluorine atom, which enhances its reactivity and biological activity compared to other similar compounds.

  • Chemical Suppliers

    Several chemical suppliers offer Methyl 5-fluoro-3-methylpicolinate for purchase, indicating its potential use in research settings [, , ]. However, the product descriptions typically focus on availability, molecular formula, and CAS number, without mentioning specific research applications.

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    A search for scientific literature using Methyl 5-fluoro-3-methylpicolinate as a keyword yielded no significant results. This suggests that research on this compound might be in its early stages or not yet published in the open scientific literature.

Further investigation might involve:

  • Patent Searches

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  • Contacting Chemical Suppliers

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  • Oxidation: The compound can be oxidized to yield carboxylic acids or ketones, commonly using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions, allowing for the formation of diverse derivatives .

The biological activity of methyl 5-fluoro-3-methylpicolinate is significant due to its interaction with specific molecular targets. The fluorine atom increases the compound's reactivity and binding affinity to certain enzymes and receptors. This characteristic allows it to modulate various biochemical pathways, potentially leading to therapeutic effects. The compound's ester functionality also facilitates hydrolysis, releasing active metabolites that may exert biological effects .

Methyl 5-fluoro-3-methylpicolinate can be synthesized through several methods:

  • Reaction with Methyl Chloroformate: A common method involves reacting 5-fluoro-3-methylpyridine with methyl chloroformate in the presence of a base such as triethylamine under reflux conditions. The product can be purified through recrystallization or column chromatography.
  • Industrial Production: In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes, optimizing reaction conditions for high yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure product quality .

Methyl 5-fluoro-3-methylpicolinate has various applications:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating various conditions.
  • Agriculture: Its derivatives may serve as herbicides or pesticides due to their efficacy in interacting with biological systems.
  • Chemical Research: The compound is utilized in synthetic organic chemistry for developing novel compounds and studying reaction mechanisms .

Studies on methyl 5-fluoro-3-methylpicolinate's interactions reveal its potential as a lead compound in drug discovery. Its ability to form strong hydrogen bonds and its lipophilicity enhance its bioavailability and penetration through biological membranes. Interaction studies often focus on its binding affinity to specific enzymes and receptors, which can inform further development in medicinal chemistry .

Methyl 5-fluoro-3-methylpicolinate shares structural similarities with several other compounds, each exhibiting unique properties:

Compound NameKey Differences
Methyl 5-methylpicolinateLacks fluorine; different reactivity and activity
Methyl 5-chloro-3-methylpicolinateContains chlorine instead of fluorine
Methyl 5-bromo-3-methylpicolinateContains bromine; variations in stability
Methyl 5-fluoro-6-methylpicolinateFluorine at a different position affects properties
Methyl 3-amino-5-fluoropicolinateContains an amino group; alters biological activity
5-Fluoro-3-methylpicolinic acidAcidic form; different solubility characteristics

Uniqueness

Methyl 5-fluoro-3-methylpicolinate's uniqueness stems from the presence of the fluorine atom, which enhances stability, lipophilicity, and hydrogen bonding capabilities compared to its analogs. These properties make it particularly valuable in pharmaceutical and agricultural applications .

XLogP3

1.5

Dates

Modify: 2023-08-16

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